molecular formula C19H19F3N2O4S B15021294 2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone

2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone

Cat. No.: B15021294
M. Wt: 428.4 g/mol
InChI Key: TTXOINJPEOZBQC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone is a complex organic compound characterized by the presence of trifluoromethyl, methoxyphenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Methoxyphenyl and Methylphenylsulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides or sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the aromatic rings using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Substituted aromatic compounds and derivatives with modified functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as fluorinated polymers and coatings.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The methoxyphenyl and methylphenylsulfonyl groups can further modulate the compound’s activity by influencing its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(9-anthryl)ethanol: This compound shares the trifluoromethyl group but differs in its aromatic substituents.

    2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)phenyl]ethanone: Similar in having a trifluoromethyl group and methoxyphenyl substituent but lacks the imidazolidinone core.

    Potassium 4-methoxyphenyltrifluoroborate: Contains a trifluoromethyl group and methoxyphenyl substituent but is a borate salt.

Uniqueness

2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone is unique due to its combination of trifluoromethyl, methoxyphenyl, and sulfonyl groups within an imidazolidinone framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H19F3N2O4S

Molecular Weight

428.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone

InChI

InChI=1S/C19H19F3N2O4S/c1-13-3-9-16(10-4-13)29(26,27)24-12-11-23(18(25)19(20,21)22)17(24)14-5-7-15(28-2)8-6-14/h3-10,17H,11-12H2,1-2H3

InChI Key

TTXOINJPEOZBQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)OC)C(=O)C(F)(F)F

Origin of Product

United States

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